2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C20H23FN2O2 It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrrolidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound by reacting 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine to form the desired benzamide intermediate.
Pyrrolidine addition: The final step involves the addition of pyrrolidine to the benzamide intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]amine.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the pyrrolidinyl group, which may affect its binding affinity and biological activity.
N-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the fluorine atom, which may influence its chemical reactivity and stability.
Uniqueness
2-fluoro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the combination of its fluorine atom, methoxyphenyl group, and pyrrolidinyl group
Properties
Molecular Formula |
C20H23FN2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23FN2O2/c1-25-16-10-8-15(9-11-16)19(23-12-4-5-13-23)14-22-20(24)17-6-2-3-7-18(17)21/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,24) |
InChI Key |
CVQCAAVDWPHFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCCC3 |
Origin of Product |
United States |
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